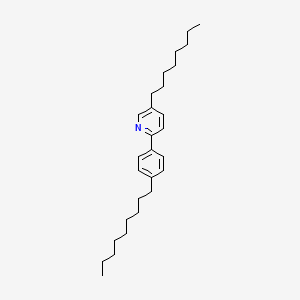

2-(4-Nonylphenyl)-5-octylpyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(4-Nonylphényl)-5-octylpyridine est un composé organique qui appartient à la classe des alkylphénols. Il est caractérisé par un cycle phényle substitué par un groupe nonyle en position 4 et un cycle pyridine substitué par un groupe octyle en position 5.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de 2-(4-Nonylphényl)-5-octylpyridine implique généralement l’alkylation de dérivés du phénol et de la pyridine. Une méthode courante est l’alkylation de Friedel-Crafts, où le nonylphénol est mis à réagir avec un halogénure d’octyle en présence d’un catalyseur acide de Lewis tel que le chlorure d’aluminium. La réaction est effectuée en conditions anhydres pour éviter l’hydrolyse du catalyseur.

Méthodes de production industrielle

En milieu industriel, la production de 2-(4-Nonylphényl)-5-octylpyridine peut impliquer des réacteurs à flux continu pour garantir une qualité et un rendement de produit constants. L’utilisation de matières premières de haute pureté et de conditions de réaction optimisées, telles que le contrôle de la température et de la pression, sont essentielles pour une synthèse à grande échelle.

Analyse Des Réactions Chimiques

Types de réactions

2-(4-Nonylphényl)-5-octylpyridine peut subir diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé en utilisant des oxydants forts comme le permanganate de potassium ou le trioxyde de chrome, conduisant à la formation de quinones.

Réduction : Les réactions de réduction peuvent être effectuées en utilisant du dihydrogène en présence d’un catalyseur au palladium, ce qui entraîne l’hydrogénation du cycle aromatique.

Substitution : Les réactions de substitution électrophile peuvent se produire sur le cycle phényle, où des halogènes ou des groupes nitro peuvent être introduits en utilisant des réactifs appropriés.

Réactifs et conditions courants

Oxydation : Permanganate de potassium en conditions acides ou neutres.

Réduction : Dihydrogène avec du palladium sur carbone comme catalyseur.

Substitution : Halogénation en utilisant du chlore ou du brome en présence d’un catalyseur acide de Lewis.

Principaux produits formés

Oxydation : Quinones et autres dérivés oxydés.

Réduction : Composés aromatiques hydrogénés.

Substitution : Dérivés halogénés ou nitrés.

Applications de la recherche scientifique

2-(4-Nonylphényl)-5-octylpyridine a plusieurs applications dans la recherche scientifique :

Chimie : Utilisé comme précurseur dans la synthèse de molécules organiques plus complexes.

Biologie : Étudié pour ses effets potentiels sur les processus cellulaires et comme outil dans les tests biochimiques.

Médecine : Exploré pour ses propriétés thérapeutiques potentielles, y compris ses activités anti-inflammatoires et antimicrobiennes.

Industrie : Utilisé dans la production de produits chimiques de spécialité et comme additif dans les formulations de polymères.

Applications De Recherche Scientifique

2-(4-Nonylphenyl)-5-octylpyridine has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

Biology: Investigated for its potential effects on cellular processes and as a tool in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the production of specialty chemicals and as an additive in polymer formulations.

Mécanisme D'action

Le mécanisme d’action de 2-(4-Nonylphényl)-5-octylpyridine implique son interaction avec des cibles moléculaires spécifiques, telles que des enzymes ou des récepteurs. Le composé peut exercer ses effets en se liant à ces cibles et en modulant leur activité. Par exemple, il peut inhiber certaines enzymes impliquées dans les voies inflammatoires, conduisant à une inflammation réduite.

Comparaison Avec Des Composés Similaires

Composés similaires

4-Nonylphénol : Un composé apparenté avec un groupe nonyle attaché au cycle phénol, connu pour son utilisation dans la production de tensioactifs non ioniques.

Phosphate de bis(4-nonylphényle) : Un autre composé apparenté utilisé comme antioxydant dans les formulations de polymères.

Unicité

2-(4-Nonylphényl)-5-octylpyridine est unique en raison de la présence de groupes nonyle et octyle, qui confèrent des propriétés chimiques et physiques distinctes. Ce modèle de substitution double peut influencer la réactivité du composé et ses interactions avec les cibles biologiques, ce qui en fait une molécule précieuse pour diverses applications.

Propriétés

Formule moléculaire |

C28H43N |

|---|---|

Poids moléculaire |

393.6 g/mol |

Nom IUPAC |

2-(4-nonylphenyl)-5-octylpyridine |

InChI |

InChI=1S/C28H43N/c1-3-5-7-9-11-13-14-16-25-18-21-27(22-19-25)28-23-20-26(24-29-28)17-15-12-10-8-6-4-2/h18-24H,3-17H2,1-2H3 |

Clé InChI |

ZDMHXBXNSILCDT-UHFFFAOYSA-N |

SMILES canonique |

CCCCCCCCCC1=CC=C(C=C1)C2=NC=C(C=C2)CCCCCCCC |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.